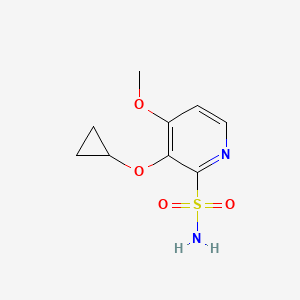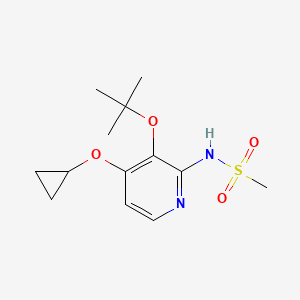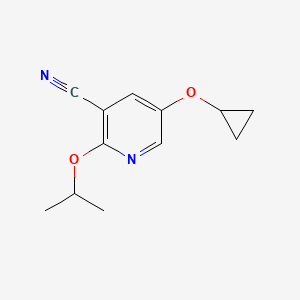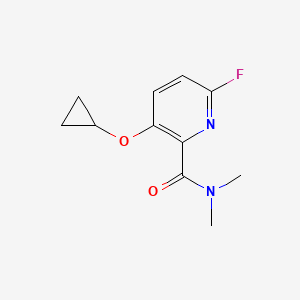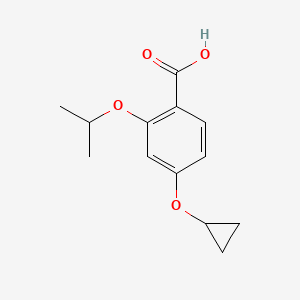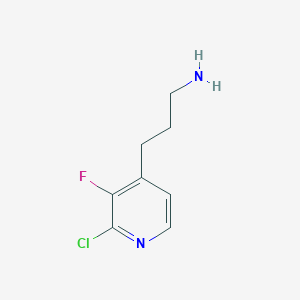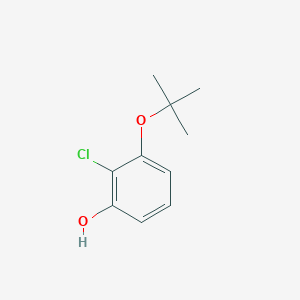
3-(Tert-butoxy)-2-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butoxy)-2-chlorophenol is an organic compound characterized by a tert-butoxy group attached to the third carbon of a phenol ring, with a chlorine atom attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-2-chlorophenol typically involves the reaction of 2-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxy group into various organic compounds, providing a more sustainable and scalable method for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butoxy)-2-chlorophenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 2-chlorophenol and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
3-(Tert-butoxy)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(Tert-butoxy)-2-chlorophenol involves its interaction with various molecular targets, including enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the phenolic group can participate in hydrogen bonding and other interactions. The chlorine atom can also affect the compound’s electronic properties and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorophenol: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.
3-(Tert-butoxy)phenol: Lacks the chlorine atom, affecting its electronic properties and reactivity.
4-(Tert-butoxy)-2-chlorophenol: Similar structure but with the tert-butoxy group in a different position, leading to different reactivity and applications
Uniqueness
The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C10H13ClO2 |
|---|---|
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
2-chloro-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,3)13-8-6-4-5-7(12)9(8)11/h4-6,12H,1-3H3 |
Clé InChI |
GJJOJQYYBGSBLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC(=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



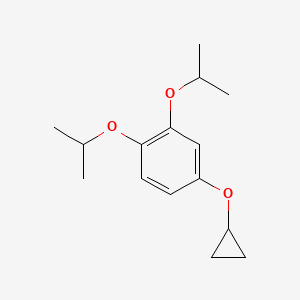
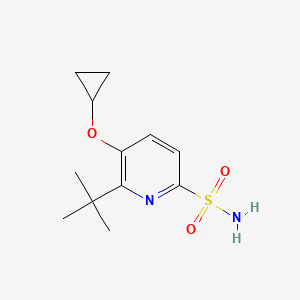
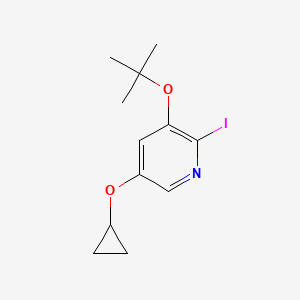
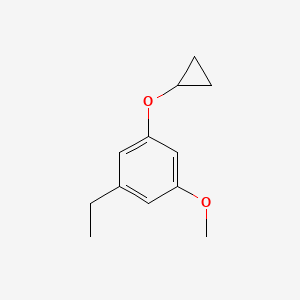
![[4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14835655.png)
